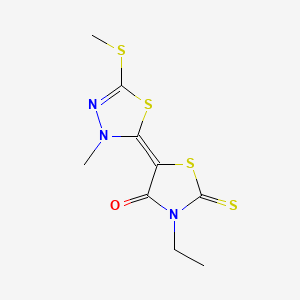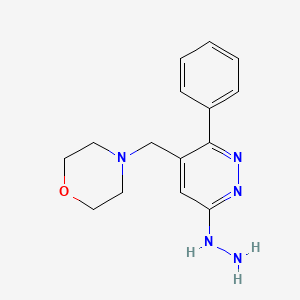
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, hydrazone is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a pyridazinone core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound also features a morpholinylmethyl group at position 5 and a phenyl group at position 6, with a hydrazone functional group attached. This unique structure imparts specific chemical and biological properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, hydrazone typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.
Introduction of the Morpholinylmethyl Group: The morpholinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyridazinone intermediate with a morpholine derivative in the presence of a suitable base.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction, where the pyridazinone intermediate is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of the Hydrazone: The final step involves the reaction of the pyridazinone derivative with hydrazine or a hydrazine derivative to form the hydrazone functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone functional group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyridazinone core or the hydrazone group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and morpholinylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions, including acidic, basic, and neutral environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with altered functional groups.
Scientific Research Applications
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, hydrazone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 5-methyl-6-phenyl-, hydrazone
- 3(2H)-Pyridazinone, 5-(4-piperidinylmethyl)-6-phenyl-, hydrazone
- 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-(4-methylphenyl)-, hydrazone
Uniqueness
Compared to similar compounds, 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, hydrazone is unique due to the presence of the morpholinylmethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and materials.
Properties
CAS No. |
99877-37-9 |
|---|---|
Molecular Formula |
C15H19N5O |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
[5-(morpholin-4-ylmethyl)-6-phenylpyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C15H19N5O/c16-17-14-10-13(11-20-6-8-21-9-7-20)15(19-18-14)12-4-2-1-3-5-12/h1-5,10H,6-9,11,16H2,(H,17,18) |
InChI Key |
KXILSHRCIFPABO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=NN=C2C3=CC=CC=C3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


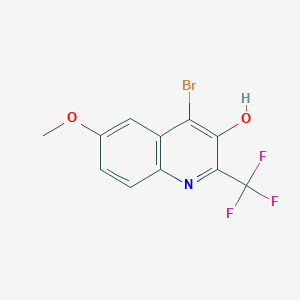
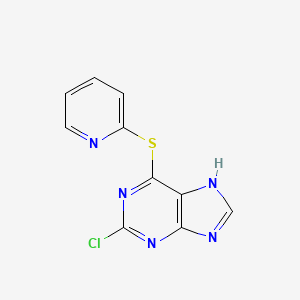
![Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one](/img/structure/B12913579.png)
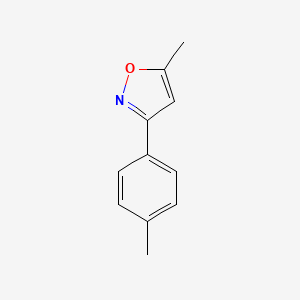

![5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12913596.png)
![Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12913598.png)
![3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12913601.png)
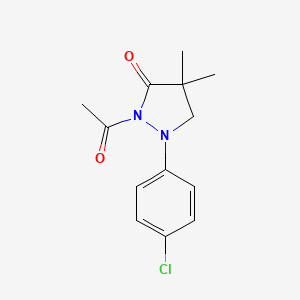
![(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12913611.png)


